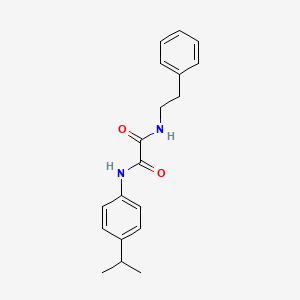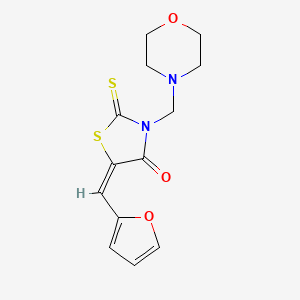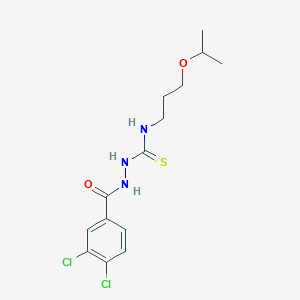
N-(4-isopropylphenyl)-N'-(2-phenylethyl)ethanediamide
Vue d'ensemble
Description
N-(4-isopropylphenyl)-N'-(2-phenylethyl)ethanediamide, also known as N-isopropylphenyl-N'-phenylethyl-malonamide (IPPhMe2-BTA), is a compound that has gained significant attention in scientific research. It belongs to the family of malonamide-based extractants and has been used for various applications, including solvent extraction and separation of metal ions, as well as in the field of medicine.
Mécanisme D'action
The mechanism of action of IPPhMe2-BTA is not fully understood. However, studies have shown that it can bind to metal ions, such as copper and iron, and inhibit their activity. This may explain its potential anti-cancer properties, as cancer cells often rely on metal ions for their growth and proliferation.
Biochemical and Physiological Effects:
IPPhMe2-BTA has been shown to have relatively low toxicity in vitro and in vivo, making it a potentially safe option for medical applications. However, more research is needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of IPPhMe2-BTA is its efficiency as an extractant for metal ions. It has been shown to have high selectivity and capacity for certain metal ions, making it a valuable tool for separation processes. However, its potential toxicity and limited solubility in certain solvents may limit its use in some applications.
Orientations Futures
There are several potential future directions for research on IPPhMe2-BTA. In the field of medicine, further studies are needed to fully understand its anti-cancer properties and potential as a treatment for inflammatory diseases. Additionally, its potential use as a drug delivery agent for metal-based drugs should be explored.
In the field of chemistry, more research is needed to optimize its use as an extractant for metal ions. This includes exploring its selectivity for different metal ions and developing new methods for its synthesis and purification.
Conclusion:
Overall, IPPhMe2-BTA is a compound with significant potential for various applications in science. Its efficient synthesis method, low toxicity, and potential anti-cancer properties make it a valuable tool for researchers. However, more research is needed to fully understand its mechanism of action and potential limitations.
Applications De Recherche Scientifique
IPPhMe2-BTA has been extensively studied for its potential applications in various fields of science. In the field of chemistry, it has been used as an extractant for the separation of metal ions, such as uranium and plutonium, from nuclear waste. It has also been used in the extraction of rare earth elements from ores.
In the field of medicine, IPPhMe2-BTA has shown promising results as a potential anti-cancer agent. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, it has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(2-phenylethyl)-N'-(4-propan-2-ylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14(2)16-8-10-17(11-9-16)21-19(23)18(22)20-13-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXMEJJGYMQXDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Isopropylphenyl)-N-phenethylethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B4773231.png)
![3-[2-(1-azepanyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-(4-fluorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4773238.png)
![N-(4-acetylphenyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4773259.png)

![2-[1-(3-methylbutyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4773270.png)
![2-{4-[(2,4-dimethylphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B4773273.png)
![4-[3-(5-bromo-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B4773281.png)
![ethyl 4-(4-isopropylphenyl)-5-methyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4773283.png)
![3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B4773287.png)
![N-(4-methoxyphenyl)-4-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4773297.png)
![propyl 4-(4-biphenylyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4773300.png)
![N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4773314.png)
![3-[(4-chlorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4773317.png)